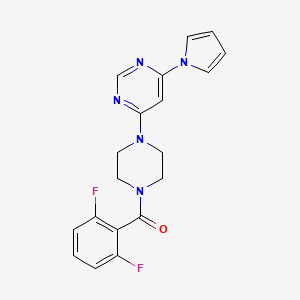

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several structural components that are common in medicinal chemistry, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring with two fluorine substituents . These components are often found in compounds with diverse biological activities.

Molecular Structure Analysis

The compound’s structure includes a pyrrole ring, which is a five-membered ring with one nitrogen atom; a pyrimidine ring, which is a six-membered ring with two nitrogen atoms; a piperazine ring, which is a six-membered ring with two nitrogen atoms; and a phenyl ring, which is a six-membered carbon ring with two fluorine atoms attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could contribute to its solubility in polar solvents .科学的研究の応用

Metabolism and Pharmacokinetics

The compound "(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone" has been studied for its metabolism and pharmacokinetics. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, closely related to the compound , in rats, dogs, and humans. The study detailed the absorption, metabolism, and routes of elimination of the compound, highlighting its rapid absorption and primary metabolism involving hydroxylation, amide hydrolysis, N-dealkylation, and other metabolic pathways. The study provides a detailed insight into the pharmacokinetic behavior of this class of compounds (Sharma et al., 2012).

Antagonist Properties and Molecular Interaction

Another research avenue involves the molecular interaction of structurally similar compounds with specific receptors. Shim et al. (2002) discussed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational dynamics of the compound and its binding affinity, contributing to the understanding of the antagonist properties of such compounds (Shim et al., 2002).

Antimicrobial and Anticancer Properties

The potential antimicrobial and anticancer properties of similar compounds have been a significant focus. Hafez et al. (2016) synthesized a series of novel compounds showing promising results against various microbial strains and cancer cell lines, indicating the therapeutic potential of this class of compounds in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists

In the context of pain treatment, Tsuno et al. (2017) identified a series of compounds as selective TRPV4 channel antagonists. These compounds have shown analgesic effects in animal models, suggesting their potential application in pain management (Tsuno et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of these compounds are crucial for understanding their properties and potential applications. Research by Patel et al. (2011) and others have focused on synthesizing various derivatives and analyzing their structures, which is fundamental for further pharmacological studies (Patel, Agravat, & Shaikh, 2011).

作用機序

特性

IUPAC Name |

(2,6-difluorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(21)18(14)19(27)26-10-8-25(9-11-26)17-12-16(22-13-23-17)24-6-1-2-7-24/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEORQAGXTHZXPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2638590.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)